3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol
Overview
Description
3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is an organic compound with the chemical formula C14H24O2Si. It is a phenolic compound where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol typically involves the silylation of 3-hydroxybenzyl alcohol. The reaction is carried out using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Deprotected phenols or other substituted phenols
Scientific Research Applications
3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol involves the protection of hydroxyl groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is unique due to its specific structure, which provides effective protection for hydroxyl groups while being easily removable under mild conditions. This makes it a valuable compound in organic synthesis, particularly in multi-step synthesis where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTQLNVJNNRXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565781 | |
Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96013-78-4 | |
Record name | 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96013-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.